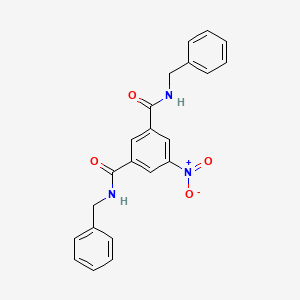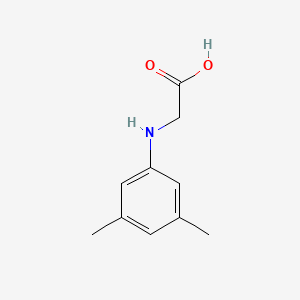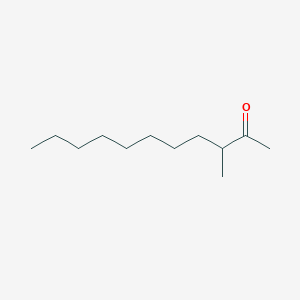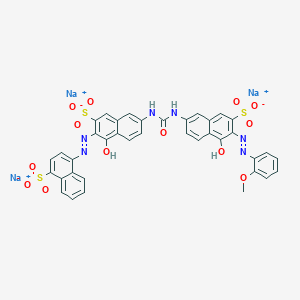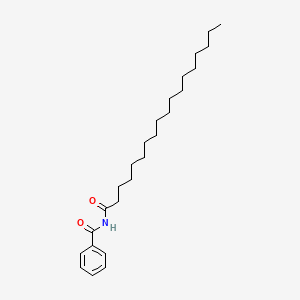
N-Octadecanoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecanoylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an octadecanoyl group (a long-chain fatty acid) attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecanoylbenzamide typically involves the condensation of octadecanoic acid (stearic acid) with benzamide. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N-Octadecanoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: N-Octadecanoylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its long-chain fatty acid moiety makes it useful in the study of lipid interactions and membrane chemistry .
Biology: In biological research, this compound is used to study the effects of long-chain fatty acids on cellular processes. It can be incorporated into lipid bilayers to investigate membrane dynamics and protein-lipid interactions .
Medicine: It can be used to formulate liposomes and other nanocarriers for targeted drug delivery .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and coatings .
Mecanismo De Acción
The mechanism of action of N-Octadecanoylbenzamide involves its interaction with lipid membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzamide group can interact with specific proteins, modulating their activity and function .
Comparación Con Compuestos Similares
N-Octadecanoylbenzylamine: Similar structure but with a benzylamine group instead of benzamide.
N-Octadecanoylaniline: Contains an aniline group instead of benzamide.
N-Octadecanoylphenylalanine: Features a phenylalanine moiety instead of benzamide.
Uniqueness: N-Octadecanoylbenzamide is unique due to its combination of a long-chain fatty acid and a benzamide group. This dual functionality allows it to interact with both lipid membranes and proteins, making it versatile for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
89287-97-8 |
|---|---|
Fórmula molecular |
C25H41NO2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
N-octadecanoylbenzamide |
InChI |
InChI=1S/C25H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(28)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,26,27,28) |
Clave InChI |
DVVFBRPYROBXHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
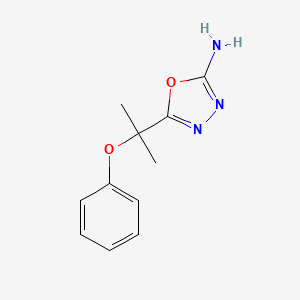
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
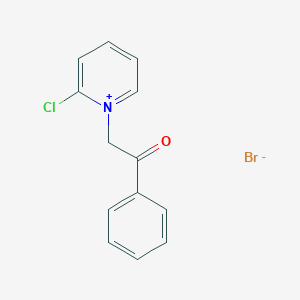
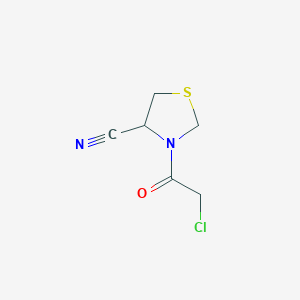
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

